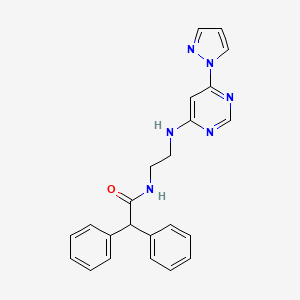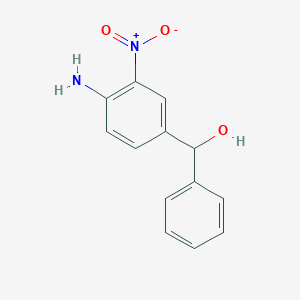
(4-Amino-3-nitrophenyl)(phenyl)methanol
Overview
Description
“(4-Amino-3-nitrophenyl)(phenyl)methanol” is a chemical compound with the molecular formula C13H12N2O3 and a molecular weight of 244.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(4-Amino-3-nitrophenyl)(phenyl)methanol” consists of a phenyl group attached to a methanol group, which is further connected to a 4-amino-3-nitrophenyl group . The exact structure can be determined using various spectroscopic techniques.Physical And Chemical Properties Analysis
“(4-Amino-3-nitrophenyl)(phenyl)methanol” is a solid at room temperature . It has a predicted melting point of 164.83°C and a predicted boiling point of approximately 457.1°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a refractive index of 1.67 .Scientific Research Applications
Photoaffinity Labeling via Nitrenium Ion Chemistry
One significant application of compounds related to "(4-Amino-3-nitrophenyl)(phenyl)methanol" involves photoaffinity labeling via nitrenium ion chemistry. Research by Valentyna D. Voskresenska et al. (2009) delves into the photochemical behavior of phenyl azides with electron-donating substituents, such as 4-amino-3-nitrophenyl azide. They found that these compounds form nitrenium ions upon photoexcitation, which are highly reactive and can be used for cross-linking in photoaffinity labeling applications Valentyna D. Voskresenska et al., 2009.
Solvatochromism and Solvatochromic Switches
Another research domain is the study of solvatochromism and the use of related compounds as solvatochromic switches. L. G. Nandi et al. (2012) synthesized nitro-substituted 4-[(phenylmethylene)imino]phenolates, demonstrating their application in probing solvent mixtures and showcasing a reversal in solvatochromism. These findings suggest potential applications in sensing and molecular electronics L. G. Nandi et al., 2012.
Organic Synthesis and Reactivity Studies
In organic synthesis, the active ester and captodative olefins derived from nitro-substituted phenyl compounds have been explored for various synthetic applications. B. Roose et al. (2010) discussed the synthesis and reactivity of α-cyano-4-nitrostyrene-β-yl acetate, highlighting its potential in creating novel organic molecules B. Roose et al., 2010.
Spectroscopic Behavior and Electronic Spectra
Research into the electronic spectra and solvatochromic behavior of ortho-substituted phenols, including compounds related to "(4-Amino-3-nitrophenyl)(phenyl)methanol," has been conducted to understand the effects of different substituents on phenolic compounds. Samuel Tetteh et al. (2018) provided insights into how these substituents affect solvatochromism, which can be applied in the development of new optical materials and sensors Samuel Tetteh et al., 2018.
properties
IUPAC Name |
(4-amino-3-nitrophenyl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8,13,16H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDIHFMPEGTCBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)N)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-nitrophenyl)(phenyl)methanol | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(2-chlorobenzoyl)oxy]-4-(1H-pyrrol-1-yl)benzenecarboxylate](/img/structure/B2772158.png)
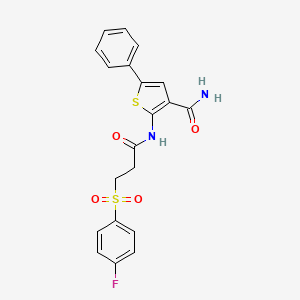
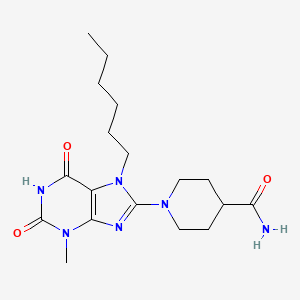
![N-cyclopentyl-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2772161.png)
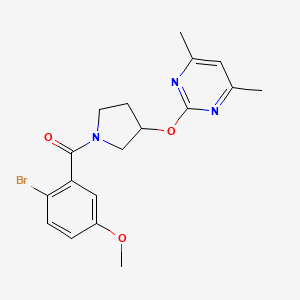
![N-(5-fluoro-2-methylphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide](/img/structure/B2772164.png)
![N-allyl-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2772165.png)
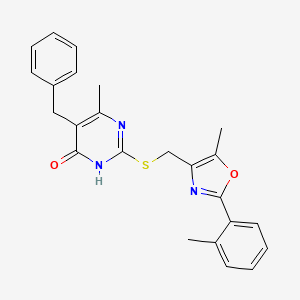
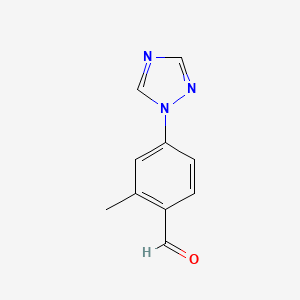
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2772169.png)
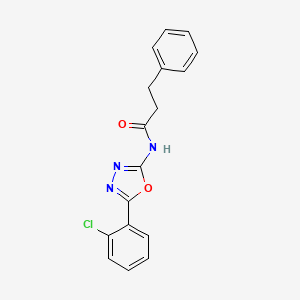
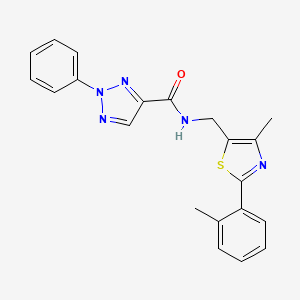
![Ethyl 4-[[2-(3-chloropropanoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2772175.png)
